Antibiotic 593a dihydrochloride

Description

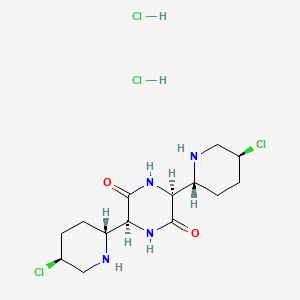

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

41109-80-2 |

|---|---|

Molecular Formula |

C14H24Cl4N4O2 |

Molecular Weight |

422.2 g/mol |

IUPAC Name |

(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione;dihydrochloride |

InChI |

InChI=1S/C14H22Cl2N4O2.2ClH/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10;;/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21);2*1H/t7-,8-,9+,10+,11-,12-;;/m0../s1 |

InChI Key |

BTIDXNPBPKDZOX-AFGTVAMDSA-N |

Isomeric SMILES |

C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl.Cl.Cl |

Canonical SMILES |

C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development

Early Approaches to Total Synthesis

The initial forays into the total synthesis of Antibiotic 593A were marked by significant hurdles, particularly in achieving the desired stereochemistry and managing dimerization reactions.

Pioneering Synthetic Strategies (e.g., Fukuyama's d,l synthesis)

In 1980, Fukuyama and his team accomplished the first total synthesis of the racemic form of Antibiotic 593A, denoted as (±)-Antibiotic 593A. nih.gov This landmark achievement provided a foundational route to the complex molecule, though it did not resolve the stereochemical intricacies. The synthesis of this natural product, which contains a unique 3-chloropiperidine (B1606579) ring, proved to be a formidable challenge for chemists. nih.gov

Challenges in Stereochemical Control and Dimerization

A primary obstacle in the synthesis of Antibiotic 593A and its analogs is the precise control of stereochemistry. unipv.it The spatial arrangement of atoms within the molecule is critical to its biological function, and achieving the correct configuration of stereocenters is a mandatory aspect of the synthesis. unipv.it The complexity of the molecule and the desired stereochemical purity make this a non-trivial task, often requiring asymmetric synthesis techniques and chiral catalysts to produce stereospecific compounds. rijournals.comresearchgate.net

Advanced Synthetic Routes for Analog Generation

To overcome the limitations of early synthetic methods and to explore the structure-activity relationships of Antibiotic 593A, more advanced and efficient synthetic routes have been developed. These routes are specifically designed to facilitate the generation of a diverse range of analogs.

Bidirectional Synthesis of Bis-3-chloropiperidines

A significant advancement in the synthesis of Antibiotic 593A analogs is the development of a bidirectional synthetic route. nih.gov This strategy allows for the efficient construction of bis-3-chloropiperidines, which are key structural motifs of many analogs. nih.gov The core of this approach involves an iodide-catalyzed double cyclization of unsaturated bis-N-chloroamines, which simultaneously generates both piperidine (B6355638) rings. nih.gov This method has proven effective for creating a series of novel nitrogen-bridged bis-3-chloropiperidines, enabling the study of how different linker structures impact their properties. nih.gov

Key Reactions in Analog Synthesis (e.g., cyclization, amination)

Several key chemical reactions are central to the synthesis of Antibiotic 593A analogs.

Cyclization: The formation of the piperidine ring is a critical step. Iodide-catalyzed cyclization of N-chloroamines is a powerful method for constructing this heterocyclic core. nih.govnih.gov

Amination: Reductive amination is another essential transformation used to introduce amine functionalities and build the linker between the two piperidine units. nih.gov For instance, the reaction of an aldehyde with an amine like 2,2-dimethylpent-4-enylamine, followed by reduction, is a common strategy. nih.gov

These fundamental reactions form the backbone of the synthetic sequences used to create a library of analogs with varied structural features.

Derivatization Strategies for Research Probes

The generation of derivatives of Antibiotic 593A is crucial for creating research probes to investigate its mechanism of action and biological targets. By systematically modifying different parts of the molecule, researchers can gain insights into its structure-activity relationship. For example, analogs with different linkers connecting the two 3-chloropiperidine units have been synthesized to explore the impact of the linker's flexibility and conformational restriction on biological activity. nih.gov These derivatization strategies have led to the discovery that analogs with aromatic linkers often exhibit enhanced activity. nih.gov

Molecular Mechanisms of Action

DNA Alkylation Pathways

The principal mechanism of action for Antibiotic 593a dihydrochloride (B599025) involves the covalent modification of DNA through alkylation. This process is initiated by the formation of a highly reactive intermediate that subsequently interacts with DNA, leading to significant consequences for cellular processes.

Formation of Electrophilic Aziridinium (B1262131) Intermediates

The chemical structure of Antibiotic 593a features a unique 3-chloropiperidine (B1606579) ring, which is central to its reactivity. uni-giessen.de This structure facilitates an intramolecular cyclization reaction, resulting in the formation of a highly strained and electrophilic aziridinium ion. uni-giessen.de This reactive species is the key intermediate responsible for the subsequent alkylation of biological macromolecules. The generation of this aziridinium ion is a critical step, transforming the relatively stable parent compound into a potent alkylating agent. uni-giessen.de

Interaction with Nucleophilic Sites on DNA

Once formed, the electrophilic aziridinium ion is readily attacked by nucleophilic centers within the DNA molecule. uni-giessen.de The primary targets for this alkylation are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. This interaction leads to the formation of stable, covalent adducts between the antibiotic and the DNA strand. Alkylating agents, in general, are known to react with various nucleophilic sites on DNA bases, disrupting the normal structure and function of the genetic material. biomol.comnih.gov

Inhibition of DNA Processing Enzymes

Beyond direct DNA damage, the activity of antibiotics and their analogs can extend to the inhibition of essential enzymes involved in DNA metabolism, such as topoisomerases.

Topoisomerase IIα Modulation by Analogs

While direct studies on Antibiotic 593a and its specific interaction with topoisomerase IIα are not extensively detailed in the provided search results, research on novel bacterial topoisomerase inhibitors (NBTIs) provides insights into how related compounds can affect this class of enzymes. Some tricyclic analogs of NBTIs have been shown to target human topoisomerase IIα, inducing both single- and double-strand DNA breaks. nih.gov This suggests that analogs or derivatives of DNA alkylating agents could potentially modulate the activity of topoisomerase IIα. Topoisomerases are crucial for resolving topological challenges during DNA replication, transcription, and recombination, and their inhibition can lead to catastrophic DNA damage and cell death. biomol.com

Broader Enzymatic Interference Research

The ability of various antibiotics to interfere with a range of bacterial enzymes is a well-established area of research. mdpi.comnih.gov For instance, some antibiotics function by inhibiting enzymes crucial for cell wall biosynthesis, while others target enzymes involved in folic acid synthesis. nih.gov The concept of "enzyme inhibitor antibiotics" highlights a broad strategy in antimicrobial drug development. nih.gov Although specific research on the broader enzymatic interference of Antibiotic 593a dihydrochloride is not detailed in the provided results, its nature as a reactive alkylating agent suggests the potential for interactions with various cellular enzymes beyond those directly involved in DNA replication. The electrophilic aziridinium intermediate could potentially react with nucleophilic residues in the active sites of various enzymes, leading to their inactivation. However, further specific research is required to elucidate such broader enzymatic targets of Antibiotic 593a.

Antimicrobial Spectrum and Efficacy in Preclinical Models

In Vitro Antimicrobial Activity

Broad-Spectrum Efficacy Considerations (as a class)

The pyrrolomycin class of antibiotics, to which Antibiotic 593a dihydrochloride (B599025) belongs, is noted for its wide range of biological effects, including antibacterial, antifungal, anthelmintic, and antiproliferative properties. nih.gov These compounds have garnered significant interest as potential new antimicrobial agents, particularly in the face of rising antibiotic resistance. nih.gov The core structure of pyrrolomycins, a substituted pyrrole (B145914) ring, is a key feature in many biologically active compounds with diverse pharmacological applications. mdpi.com

Activity Against Specific Bacterial Pathogens

Analogs of Antibiotic 593a have demonstrated notable activity against a variety of bacterial pathogens. For instance, pyrrolomycins C and D show strong preferential activity against Gram-positive bacteria. asm.org Pyrrolomycin D, in particular, has been shown to be highly potent against Staphylococcus aureus and Streptococcus pneumoniae. asm.org In contrast, pyrrolomycins A and B are active against both Gram-positive bacteria, such as S. aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

New synthetic nitro-pyrrolomycins have also been developed to enhance biological activity and reduce cytotoxicity. researchgate.net One such compound, nitro-PM 5c, was found to be significantly more active against S. aureus than a previously synthesized potent analog. nih.gov The antibacterial efficacy of these compounds is often evaluated by their minimal bactericidal concentration (MBC), which can differ significantly from their minimal inhibitory concentration (MIC). nih.gov

| Bacterial Species | Activity of Pyrrolomycin Analogs | Reference |

|---|---|---|

| Staphylococcus aureus | Pyrrolomycins C and D are highly active. asm.org Nitro-PM 5c shows enhanced activity. nih.gov | asm.orgnih.gov |

| Bacillus subtilis | Pyrrolomycins A and B are active against this species. mdpi.com | mdpi.com |

| Escherichia coli | Pyrrolomycins A and B show activity. mdpi.com Some pyrrolomycins have reduced activity against Gram-negative bacteria due to efflux pumps. asm.org | mdpi.comasm.org |

| Pseudomonas aeruginosa | Pyrrolomycins A and B demonstrate activity. mdpi.com New synthetic nitro-pyrrolomycins have been tested against this pathogen. researchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

Activity in Non-Bacterial Pathogen Models

Anthelmintic Activity in Nematode and Flatworm Models

The free-living nematode Caenorhabditis elegans is a widely used model for the initial screening of anthelmintic compounds due to its genetic and physiological similarities to parasitic worms. biorxiv.orgnih.gov Studies have utilized C. elegans to identify compounds with potential worm-killing capabilities. biorxiv.org While direct studies on Antibiotic 593a dihydrochloride are limited, the broader class of pyrrole-containing compounds has been investigated for such properties.

The flatworm Schistosoma mansoni, a major cause of schistosomiasis, is another important model for anthelmintic research. nih.govdoaj.org Research has focused on finding new therapies that can overcome the limitations of the current standard treatment, praziquantel. nih.gov This includes exploring the antischistosomal activity of various compounds, including those with antioxidant properties, both alone and in combination with existing drugs. nih.govresearchgate.net For example, gallic acid has shown significant worm-killing capacity against S. mansoni. ifremer.fr Ozonides, synthetic peroxides, have also demonstrated promising activity, particularly against the juvenile stages of schistosomes. nih.gov

Antiproliferative Activity in Cancer Cell Lines

A growing body of research indicates that some antimicrobial peptides and related compounds possess cytotoxic activity against cancer cells. nih.gov These compounds are often cationic and are thought to selectively target the negatively charged membranes of cancer cells. nih.gov The pyrrolomycin class has been investigated for its antiproliferative effects against various human tumor cell lines. nih.govmdpi.com

New synthetic nitro-pyrrolomycins have been evaluated for their anticancer properties, with the aim of reducing cytotoxicity while maintaining or enhancing biological activity. researchgate.net These studies often involve screening against a panel of cancer cell lines, which can include those derived from leukemia and various solid tumors. For instance, some plant extracts containing phenolic compounds have shown selective antiproliferative activity against breast cancer and melanoma cell lines. nih.gov Similarly, extracts from certain Actinobacteria have demonstrated antiproliferative effects against glioma, breast, and lung cancer cell lines. nih.gov

| Cancer Cell Line Type | Observed Activity of Related Compounds | Reference |

|---|---|---|

| Leukemia | Antimicrobial peptides and other natural product extracts have been evaluated against leukemia cell lines. nih.govnih.gov | nih.govnih.gov |

| Solid Tumors (e.g., breast, lung, glioma) | Synthetic nitro-pyrrolomycins and extracts from Actinobacteria have shown antiproliferative activity against various solid tumor cell lines. researchgate.netnih.gov | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Elements

Antibiotic 593A, originally isolated from Streptomyces griseoluteus, is a complex natural product featuring a central piperazinedione core symmetrically substituted with two (2R,5S)-5-chloro-2-piperidinyl units. jst.go.jpacs.org Its potential as an antitumor agent spurred investigations into which parts of the molecule are essential for its activity. acs.orgbiologydiscussion.com The primary mechanism of action is DNA alkylation, a process facilitated by specific structural features. unipd.itscience.gov

The two 3-chloropiperidine (B1606579) rings are the active components of Antibiotic 593A. unipd.it Functioning as a naturally occurring piperidine (B6355638) mustard, this moiety is responsible for the compound's DNA alkylating ability. science.govnih.govscience.gov The nitrogen atom within the piperidine ring initiates an intramolecular nucleophilic attack, displacing the chloride ion to form a highly strained and reactive bicyclic aziridinium (B1262131) ion intermediate. unipd.itresearchgate.net This electrophilic intermediate is then susceptible to attack by nucleophiles, such as the N7-nitrogen of guanine (B1146940) bases in DNA, leading to the formation of a covalent adduct and subsequent DNA damage. unipd.itnih.gov

The chlorine atom at the 3-position of the piperidine ring is indispensable for the biological activity of Antibiotic 593A and its analogues. unipd.it It functions as an excellent leaving group, facilitating the intramolecular cyclization reaction that generates the electrophilic aziridinium ion. unipd.itresearchgate.net Without this chloro-substituent, the formation of the key reactive intermediate required for DNA alkylation would not occur. The reactivity of the molecule can be modulated by substitutions on the piperidine ring, which can influence the rate of aziridinium ion formation. unipd.itacs.org For instance, the introduction of methyl groups on the piperidine ring has been shown to enhance the reactivity and cytotoxicity of monofunctional chloropiperidine (M-CeP) analogues. acs.org

Impact of Structural Modifications on Biological Activity

The total synthesis of Antibiotic 593A is a challenging endeavor. science.govnih.gov Consequently, research has shifted towards designing and synthesizing structurally simplified analogues to retain or enhance the desired biological activity while improving synthetic accessibility. nih.govscience.gov These studies have provided significant insights into how modifications to the linker and substituents affect DNA alkylation, antimicrobial, and antiproliferative activities.

In synthetic bis-3-chloropiperidine analogues, the linker that replaces the natural piperazinedione core plays a crucial role in determining the DNA alkylation properties. By varying the linker, researchers can control the distance and relative orientation of the two alkylating piperidine units. Analogues have been synthesized with flexible, conformationally restricted, and rigid diamine linkers. nih.govscience.govgdch.de Studies have shown that these synthesized compounds possess DNA alkylating capabilities, inducing strand cleavage with a notable preference for guanine residues. nih.govgdch.de The structure of the linker directly impacts the efficiency and mode of DNA interaction, influencing whether the compound acts as a mono-alkylating agent or a cross-linking agent.

Modifying substituents on both the linker and the piperidine rings has a profound effect on the biological potency of the analogues. In a study assessing the anthelmintic potential of 21 bis-3-chloropiperidine derivatives, compounds with an aromatic linker generally performed better than those with aliphatic linkers. nih.gov

For example, derivatives with a cyclohexane (B81311) (compound 10 ) or a linear aliphatic chain (compounds 14 and 15 ) showed weak activity. nih.gov However, introducing aromatic ester groups into the linker significantly increased potency (compounds 12 and 13 ). nih.gov The substitution pattern on the aromatic linker was also found to be critical for activity. nih.gov

Furthermore, studies on monofunctional 3-chloropiperidines (M-CePs) have demonstrated that substituents on the piperidine ring itself can enhance cytotoxicity. The addition of two methyl groups to the piperidine ring (compound 2 vs. 1 ) was found to increase reactivity toward DNA and subsequent cytotoxicity against cancer cell lines. acs.org Stereochemistry also plays a critical role; the D-enantiomer of a monofunctional analogue (d-1 ) was significantly more cytotoxic than its L-enantiomer (l-1 ), highlighting a clear stereopreferential activity. acs.org Secondary 3-chloropiperidines have also been shown to be more effective alkylating agents than their tertiary counterparts. researchgate.net

Table 1: Effect of Linker and Substituents on Biological Activity of Bis-3-chloropiperidine Analogues

| Compound Number | Linker/Substituent Description | Observed Activity/Potency | Reference |

|---|---|---|---|

| 10 | Aliphatic (cyclohexane) linker | Weak anthelmintic activity (MMIC ≥ 64 µg/mL) | nih.gov |

| 14, 15 | Linear aliphatic chain linker | Weak anthelmintic activity (MMIC ≥ 64 µg/mL) | nih.gov |

| 12 | Aromatic ester group in linker | Increased anthelmintic potency (MMIC 16 µg/mL) | nih.gov |

| 13 | Aromatic ester group in linker | High anthelmintic potency (MMIC 4-8 µg/mL) | nih.gov |

| 2 vs 1 (Monofunctional) | Double methylation on piperidine ring | Enhanced DNA reactivity and cytotoxicity | acs.org |

| d-1 vs l-1 (Monofunctional) | Enantiomers | d-1 is significantly more cytotoxic (eudismic ratio ~40) | acs.org |

Rational Design Principles for Analogue Development

The collective findings from SAR studies provide a clear framework for the rational design of new Antibiotic 593A analogues. science.gov The development of future compounds can be guided by several key principles:

Preservation of the 3-Chloropiperidine Pharmacophore : This unit is essential for the DNA alkylation mechanism and must be retained. Modifications should focus on substitutions that can fine-tune its reactivity.

Optimization of the Linker : The linker is a critical determinant of activity. Aromatic linkers appear superior to aliphatic ones for antiparasitic activity. The rigidity and electronic properties of the linker should be systematically varied to optimize the presentation of the two alkylating arms for DNA binding and potential cross-linking.

Strategic Ring Substitution : As shown with monofunctional analogues, adding small alkyl groups like methyl to the piperidine ring can enhance reactivity and cytotoxicity. This is a promising strategy for increasing potency.

Exploitation of Stereochemistry : The significant difference in activity between enantiomers suggests that stereospecific synthesis is crucial. Future designs should focus on preparing enantiomerically pure compounds to maximize therapeutic effect and potentially reduce off-target effects.

Balancing Reactivity and Stability : While increased reactivity can lead to higher potency, it may also result in lower selectivity and stability. Future designs must balance the electrophilicity of the aziridinium ion to achieve effective DNA damage in target cells while minimizing reactions with other biological nucleophiles. The use of secondary amines in the piperidine ring, as opposed to the tertiary amines often created during synthesis, has shown promise in increasing efficacy. researchgate.net

By integrating these principles, it is possible to move beyond the natural product and develop simplified, yet more potent and selective, alkylating agents for potential therapeutic use. google.comgoogleapis.com

Design of Simplified Analogs

The complex structure of Antibiotic 593A, which features a unique 3-chloropiperidine ring, has presented significant challenges for total synthesis. uni-giessen.de This complexity has spurred the design and synthesis of simplified analogs to identify the key pharmacophoric elements responsible for its activity. Research has focused on creating more accessible molecules that retain the core functional groups believed to be crucial for the antibiotic's mechanism of action.

One notable approach has been the development of bis-3-chloropiperidines. These simplified analogs are designed to mimic the DNA alkylating properties of nitrogen mustards, a class of compounds known for their therapeutic applications, including in anticancer treatments. uni-giessen.de The rationale behind this design is the hypothesis that the 3-chloropiperidine moiety of Antibiotic 593A acts as a DNA alkylating agent, forming a reactive aziridinium ion that can covalently bind to nucleophilic sites on DNA, leading to DNA damage and ultimately cell death. uni-giessen.de

To investigate this, researchers have synthesized various bis-3-chloropiperidine analogs where two 3-chloropiperidine units are connected by different types of linkers. These linkers have included flexible chains, conformationally restricted diamines, and rigid structures. uni-giessen.de The aim of varying the linker is to understand how the spatial orientation and distance between the two reactive chloropiperidine units affect the DNA alkylating efficiency and biological activity. Studies on these simplified analogs have demonstrated that they can effectively alkylate DNA, supporting the proposed mechanism of action for the parent antibiotic. uni-giessen.de

The synthesis of these simplified analogs has been achieved through efficient bidirectional synthetic routes, making them more amenable to large-scale production and further chemical modification compared to the parent compound, Antibiotic 593A. uni-giessen.de The total synthesis of the racemic form of Antibiotic 593A (dl-antibiotic 593A) has also been accomplished, providing a basis for comparison with the simplified analogs. acs.org

The table below summarizes some of the key research findings from studies on simplified analogs of Antibiotic 593A.

| Analog Type | Linker Type | Key Finding | Reference |

| Bis-3-chloropiperidines | Flexible, Conformationally Restricted, Rigid Diamine, Lysine | Effective DNA alkylating agents, supporting the proposed mechanism of action. | uni-giessen.de |

Computational Chemistry and Crystallographic Approaches in SAR

While specific computational and crystallographic studies focused solely on Antibiotic 593a dihydrochloride (B599025) and its direct simplified analogs are not extensively detailed in publicly available literature, the principles of these techniques are fundamental to modern drug design and have been applied to structurally related compounds.

Computational chemistry, including molecular docking and molecular dynamics simulations, is a powerful tool for predicting how a molecule will interact with its biological target. For compounds like Antibiotic 593A, which are proposed to target DNA, computational models can be used to simulate the binding of the molecule to DNA helices. These models can help to identify preferred binding sites and the specific types of interactions (e.g., covalent bonds, hydrogen bonds, van der Waals forces) that stabilize the complex. Such studies can guide the design of new analogs with enhanced binding affinity and specificity.

X-ray crystallography provides experimental evidence of the three-dimensional structure of a molecule and its complex with a biological target at atomic resolution. For a DNA-alkylating agent, crystallographic studies could reveal the precise location of the alkylation on the DNA bases and the conformational changes that occur in both the drug and the DNA upon binding. This information is invaluable for understanding the mechanism of action and for designing more effective and selective drugs.

Mechanisms of Resistance and Overcoming Resistance

General Antibiotic Resistance Mechanisms Relevant to Alkylating Agents

While specific research on resistance to Antibiotic 593a dihydrochloride (B599025) is not extensively detailed in publicly available literature, the resistance mechanisms pertinent to the broader class of alkylating agents are well-documented. These mechanisms, which would be relevant to Antibiotic 593a dihydrochloride, are primarily categorized into four groups. nih.govnih.gov

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel a wide array of toxic compounds, including antibiotics, from the cell's interior. youtube.comamhsr.org This action prevents the antibiotic from reaching its intracellular target and accumulating to a concentration high enough to be effective. youtube.com Several families of efflux pumps exist, such as the ATP-binding cassette (ABC) and resistance-nodulation-division (RND) families, which can recognize and export a broad spectrum of structurally diverse molecules. youtube.comnih.gov The overexpression of these pumps can lead to multidrug resistance, where a single pump confers resistance to multiple classes of antibiotics. youtube.com The genes encoding these pumps can be located on the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. youtube.com

Alteration of the antibiotic's molecular target within the bacterium is a common and effective resistance strategy. nih.govresearchgate.net For alkylating agents, the primary target is typically DNA. nih.gov Resistance can arise from spontaneous mutations in bacterial genes that encode for the target molecule. nih.govresearchgate.net These mutations can alter the structure of the target site, reducing or eliminating the antibiotic's ability to bind. researchgate.net For example, mutations in genes for DNA gyrase or RNA polymerase can confer resistance to quinolones and rifamycins, respectively. nih.gov In other instances, bacteria can acquire resistance genes from other organisms through horizontal gene transfer, such as conjugation or transformation. nih.govnih.gov These acquired genes may produce enzymes that modify the target site, rendering the antibiotic ineffective.

Bacteria can produce enzymes that chemically modify or destroy the antibiotic molecule, a process known as enzymatic inactivation. nih.govmdpi.com This mechanism can involve hydrolysis, which breaks down the antibiotic, or the transfer of chemical groups (like acyl, phosphate, or glycosyl groups) to the antibiotic, rendering it inactive. mdpi.com A well-known example is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillin. mdpi.com In the context of alkylating agents used in cancer therapy, a key resistance mechanism is the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which removes alkyl groups from the O-6 position of guanine (B1146940) in DNA, thus repairing the damage caused by the agent. nih.govaacrjournals.org Similar enzymatic repair or inactivation systems in bacteria could confer resistance to antibiotic alkylating agents.

Preventing the antibiotic from entering the cell in the first place is another effective resistance mechanism. nih.gov Gram-negative bacteria possess an outer membrane that acts as a selective barrier. The entry of hydrophilic antibiotics is often mediated by porin proteins, which form channels through this outer membrane. nih.gov A reduction in the number of these porins or mutations that alter their channel size or selectivity can significantly decrease the influx of the antibiotic into the cell. nih.gov This decrease in permeability means that a higher external concentration of the drug is required to achieve a lethal intracellular concentration. This mechanism is known to contribute to resistance against various antibiotics, including carbapenems. nih.gov

| Resistance Mechanism | Description | Examples of Affected Antibiotic Classes | Key Cellular Components Involved |

| Efflux Pump Systems | Active transport of antibiotics out of the bacterial cell, preventing them from reaching their target. youtube.comamhsr.org | Macrolides, Beta-lactams, Aminoglycosides, Quinolones. youtube.com | RND, ABC, and MATE transporter families. nih.gov |

| Target Site Modifications | Alteration of the antibiotic's binding site through mutation or enzymatic modification. nih.govresearchgate.net | Rifamycins, Quinolones, Penicillins, Glycopeptides. nih.gov | RNA polymerase, DNA gyrase, Penicillin-Binding Proteins (PBPs). nih.gov |

| Enzymatic Inactivation | Production of enzymes that degrade or chemically modify the antibiotic, rendering it inactive. nih.govmdpi.com | β-lactams, Aminoglycosides. mdpi.com | β-lactamases, Aminoglycoside-modifying enzymes. mdpi.com |

| Reduced Membrane Permeability | Changes in the bacterial cell envelope, particularly the outer membrane, that restrict antibiotic entry. nih.govnih.gov | Carbapenems, Tetracyclines. nih.gov | Porin proteins (e.g., OmpF, OmpC). nih.gov |

Strategies to Mitigate or Bypass Resistance

The rise of antibiotic resistance necessitates the exploration of new therapeutic strategies. For alkylating agents, a promising avenue of research involves using them in combination with other compounds to enhance their efficacy or overcome resistance mechanisms.

Preclinical research is actively investigating the use of combination therapies to combat resistance to agents like alkylating drugs. One such strategy involves pairing an antibiotic with an inhibitor of a specific resistance mechanism. For instance, efflux pump inhibitors are being developed to block the action of these pumps, thereby allowing the partner antibiotic to accumulate within the bacterial cell and reach its target. nih.gov

Development of Novel Chemical Entities Targeting Resistance Pathways

Despite extensive searches of scientific databases and literature, there is currently no publicly available information regarding documented mechanisms of resistance to Antibiotic 593a. The scientific community has not published studies identifying or characterizing specific biochemical or genetic pathways that confer resistance to this particular compound in microorganisms.

Consequently, research and development of novel chemical entities specifically designed to target resistance pathways to Antibiotic 593a have not been reported. The development of such second-generation compounds or analogs is contingent upon first identifying and understanding the mechanisms by which bacteria might evade the antibiotic's action. Without this foundational knowledge on resistance, targeted drug design to overcome it is not feasible.

General research into novel antibacterial agents is ongoing and explores various strategies to combat the broader crisis of antimicrobial resistance. nih.govnih.gov These strategies include the development of entirely new classes of antibiotics, modification of existing antibiotics, and the creation of agents that inhibit common resistance mechanisms like efflux pumps or enzymatic degradation. nih.govnih.gov However, these general efforts are not specifically linked to Antibiotic 593a.

Future Directions and Broader Research Implications

Innovations in Antibiotic Discovery Methodologies

The quest for new antibiotics has been revitalized through cutting-edge techniques that accelerate the identification and development of novel drug candidates. These methodologies offer a departure from traditional screening methods, which have been hampered by the repeated rediscovery of known compounds. nih.gov

High-Throughput and Virtual Screening Approaches

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid screening of vast libraries of molecules for biological activity. mdpi.com This automated process allows researchers to test thousands of compounds daily, significantly increasing the chances of identifying new antibacterial agents. nih.govresearchgate.net For instance, a high-throughput screen of over 125,000 molecules led to the discovery of a new class of antibiotics with a 2-pyrazol-1-yl-thiazole scaffold. drugtargetreview.com

Virtual screening (VS) complements HTS by using computational models to predict the likelihood of a compound binding to a specific drug target, such as a protein or enzyme. wikipedia.org This in silico approach is cost-effective and can efficiently filter enormous chemical databases to identify promising candidates for further experimental testing. medcraveonline.comlatch.bio By combining molecular docking, pharmacophore modeling, and machine learning algorithms, virtual screening can enhance the identification of potential bioactive hits. wikipedia.orgmedcraveonline.com These methods have been successfully applied to identify inhibitors for various bacterial targets, demonstrating their potential to accelerate the discovery of new antibiotics. nih.gov

Table 1: Comparison of Screening Methodologies

| Feature | High-Throughput Screening (HTS) | Virtual Screening (VS) |

| Approach | Experimental, automated testing of large compound libraries. mdpi.comnih.gov | Computational, in silico prediction of compound activity. wikipedia.orgmedcraveonline.com |

| Speed | Very high, capable of screening millions of compounds. researchgate.net | High, dependent on computational resources. medcraveonline.com |

| Cost | High initial investment in equipment and reagents. | Lower cost compared to HTS. massbio.org |

| Hit Identification | Identifies compounds with direct biological activity. mdpi.com | Predicts compounds with high binding affinity to a target. wikipedia.org |

Fragment-Based and Structure-Based Drug Design

Fragment-based lead discovery (FBLD) has emerged as a powerful alternative to traditional HTS. nih.govnewswise.comsciencedaily.com This technique involves screening smaller, low-molecular-weight compounds ("fragments") that are more likely to bind to a target protein. nih.govmdpi.com By identifying these initial binding events, medicinal chemists can then grow these fragments into more potent and drug-like molecules. newswise.comsciencedaily.com FBLD offers more efficient sampling of chemical space and provides greater control over the physicochemical properties of the resulting lead candidates. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a target protein to guide the design of new inhibitors. longdom.orgnih.gov By understanding the precise interactions between a ligand and its binding site, researchers can rationally design new molecules with improved affinity and selectivity. nih.govusf.edu This iterative process, often involving X-ray crystallography and NMR spectroscopy, has been instrumental in the development of numerous antibacterial compounds. nih.govresearchgate.net

Table 2: Key Drug Design Strategies

| Strategy | Description | Key Advantages |

| Fragment-Based Lead Discovery (FBLD) | Identifies small chemical fragments that bind to a target, which are then optimized into larger, more potent molecules. nih.govmdpi.com | More efficient sampling of chemical space, better control over physicochemical properties. nih.gov |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of a target protein to rationally design inhibitors with improved binding characteristics. longdom.orgnih.gov | Accelerates drug discovery by linking structural information with computational techniques. longdom.org |

Artificial Biosynthesis and Genetic Engineering for Novel Compound Generation

The fields of artificial biosynthesis and genetic engineering are opening up new frontiers in the creation of novel antibiotics. u-tokyo.ac.jpresearchgate.net Scientists can now manipulate the biosynthetic pathways of microorganisms to produce new or modified antimicrobial compounds. u-tokyo.ac.jpdrugtargetreview.com By engineering the enzymes involved in antibiotic production, researchers can create "hybrid" antibiotics with potentially improved properties. nih.gov

Genetic engineering techniques, such as CRISPR-Cas9, allow for the precise reprogramming of the enzymatic assembly lines that produce complex antibiotics. manchester.ac.uk This enables the creation of novel antibiotic structures that may be more effective against resistant strains. manchester.ac.uk Furthermore, the heterologous expression of biosynthetic gene clusters in more amenable host organisms can facilitate the production and study of new antimicrobial agents. wur.nlmcmaster.ca These approaches hold the promise of generating a diverse array of new antibiotic candidates to combat the growing threat of antimicrobial resistance. researchgate.net

Exploration of Novel Therapeutic Applications

The therapeutic potential of compounds like Antibiotic 593a dihydrochloride (B599025) may extend beyond their primary antibacterial function. Research is increasingly exploring their utility in treating other diseases, including parasitic and fungal infections, as well as cancer.

Beyond Classical Antibacterial Roles (e.g., Antiparasitic, Antifungal)

Several compounds with antibacterial properties have also demonstrated efficacy against parasites and fungi. For instance, the antiparasitic drugs nifurtimox (B1683997) and benznidazole (B1666585) exhibit significant antibacterial activity. nih.gov Similarly, certain alkaloids have shown both antibacterial and antifungal properties. nih.gov The 1,3,4-thiadiazole (B1197879) ring, a core structure in many medically important compounds, is found in agents with antifungal, antimicrobial, and antiparasitic activities. nih.gov

The exploration of basidiomycetes has also yielded metabolites with both antibacterial and antifungal activity, with some showing promise against multi-resistant pathogenic strains. nih.gov This overlap in activity suggests that compounds like Antibiotic 593a dihydrochloride could be investigated for broader anti-infective applications.

Continued Antitumor Research Avenues

A growing body of evidence suggests that some antimicrobial peptides and antibiotics possess anticancer properties. nih.govnih.gov These compounds can selectively target and disrupt the membranes of cancer cells, which share certain characteristics with bacterial cells. nih.gov For example, the antibiotic dinactin (B1670684) has been shown to inhibit cell cycle progression and cancer stemness in lung cancer cells. mdpi.com

The use of antibiotics in cancer patients undergoing immunotherapy has been a subject of study, with some research indicating that antibiotic exposure can impact treatment outcomes. mdpi.comfrontiersin.org This highlights the complex interplay between the microbiome, antibiotics, and the immune response to cancer. Further investigation into the direct antitumor effects of antibiotics, including compounds like this compound, could unveil new therapeutic strategies for various cancers. nih.gov

Research Gaps and Collaborative Initiatives in Antimicrobial Drug Discovery

The case of this compound highlights a significant challenge in the field of antimicrobial research: the vast number of identified or synthesized compounds with limited subsequent investigation. This points to broader research gaps and the critical need for collaborative initiatives to bridge them.

A major gap exists in the preclinical development of promising, yet understudied, antibiotic candidates. Many natural products and synthetic compounds show initial antimicrobial potential but languish in the early stages of discovery due to a variety of factors. nih.govresearchgate.net The transition from initial identification to comprehensive preclinical and clinical evaluation is a resource-intensive process that often requires a concerted effort. mdpi.com

The exploration of microbial biodiversity for novel antibiotic scaffolds remains a significant, yet challenging, frontier. nih.gov While traditional screening methods have been fruitful, there is a growing need for innovative approaches to uncover the full biosynthetic potential of microorganisms, including those from underexplored environments. nih.gov Furthermore, the rediscovery of known compounds is a persistent issue, underscoring the need for more efficient dereplication and identification strategies. nih.gov

Addressing these gaps necessitates robust collaborative initiatives that bring together academia, industry, and government entities. Such collaborations are essential for sharing knowledge, resources, and expertise to accelerate the development of new antibiotics. mdpi.comresearchgate.net

Several models for such collaborations have emerged globally. These initiatives often focus on:

Open-access data sharing platforms: These platforms allow researchers to share data on compounds, their properties, and their biological activities, fostering a more collaborative and efficient research environment. nih.gov

Public-private partnerships: These partnerships leverage the strengths of both sectors, combining the innovative research often found in academic and small biotech settings with the development and commercialization expertise of larger pharmaceutical companies. nih.gov

Advanced animal models: The development and validation of more predictive animal models for bacterial infections are crucial for translating preclinical findings into clinical success. nih.gov Collaboration between academic labs and industry can accelerate the establishment and use of these sophisticated models. mdpi.com

Innovative financing mechanisms: New funding models are being explored to de-risk investment in antibiotic development, which is often seen as less profitable than other therapeutic areas. mdpi.com

The journey of a compound like this compound from a chemical name to a potential therapeutic agent is emblematic of the broader challenges and opportunities in the field. While specific data on this compound remains elusive, its existence underscores the vast chemical space yet to be fully explored in the quest for new antibiotics. The path forward lies in strengthening collaborative frameworks, addressing key research gaps, and fostering an environment of shared innovation to ensure a sustainable pipeline of effective antimicrobial agents for future generations.

Q & A

Q. What is the hypothesized mechanism of action of Antibiotic 593a dihydrochloride against bacterial targets?

this compound is theorized to inhibit bacterial protein synthesis by targeting ribosomal subunits, analogous to spectinomycin dihydrochloride, which binds to the 30S ribosomal subunit to block translation . To validate this, researchers should conduct in vitro ribosomal binding assays using radiolabeled 593a and assess protein synthesis inhibition via SDS-PAGE or fluorometric quantification of nascent polypeptides .

Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of 593a?

Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays. Use cation-adjusted Mueller-Hinton broth for aerobic bacteria and include quality control strains (e.g., E. coli ATCC 25922). Measure MIC values after 18–24 hours of incubation at 37°C, correlating results with bacterial growth curves .

Q. How can researchers differentiate bacteriostatic vs. bactericidal activity of 593a?

Perform time-kill assays over 24 hours at 1×, 2×, and 4× MIC. Subculture aliquots onto agar plates at 0, 4, 8, and 24 hours. A ≥3-log10 reduction in colony-forming units (CFUs) at 24 hours indicates bactericidal activity. Compare with controls like puromycin dihydrochloride, which exhibits static effects at low doses .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in 593a's efficacy across bacterial strains with efflux pump systems?

Combine 593a with efflux pump inhibitors (EPIs) like PAβN dihydrochloride (10–50 µg/mL) in checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use ethidium bromide accumulation assays to quantify efflux activity and RT-qPCR to measure pump gene expression (e.g., acrAB-tolC in Gram-negative bacteria) .

Q. How should researchers design a murine infection model to evaluate 593a's pharmacokinetic/pharmacodynamic (PK/PD) profile?

Use neutropenic mice infected with a standardized inoculum (e.g., 10^6 CFU S. aureus). Administer 593a via intravenous or oral routes, collect serial plasma samples for LC-MS/MS analysis, and calculate AUC/MIC ratios. Correlate with bacterial load reduction in target tissues (e.g., lungs, kidneys) .

Q. What methodologies are recommended for identifying 593a's off-target effects in eukaryotic cells?

Perform high-content screening (HCS) with human cell lines (e.g., HEK293) using multiplexed assays for apoptosis (caspase-3/7 activation), mitochondrial membrane potential (TMRE staining), and DNA damage (γ-H2AX foci). Compare results to positive controls like dexpramipexole dihydrochloride, which modulates apoptosis .

Q. How can transcriptomic analysis clarify 593a's impact on bacterial stress response pathways?

Conduct RNA-seq on treated vs. untreated bacteria (e.g., P. aeruginosa). Use tools like DESeq2 for differential expression analysis, focusing on oxidative stress (e.g., sodA, katG), SOS response (e.g., recA), and efflux pump genes. Validate with CRISPR interference (CRISPRi) knockdowns .

Methodological Considerations

- Resistance Studies : Perform serial passage experiments with sub-MIC 593a exposure over 30 days. Isolate resistant mutants for whole-genome sequencing to identify mutations (e.g., ribosomal protein S12 mutations conferring spectinomycin resistance) .

- Synergy Testing : Use gradient strip cross methods to evaluate 593a combinations with β-lactams or aminoglycosides. Calculate synergy via Bliss independence or Loewe additivity models .

- Biofilm Penetration : Quantify 593a's efficacy in biofilms using Calgary biofilm devices or confocal microscopy with SYTO9/propidium iodide staining. Include controls like octenidine dihydrochloride, which disrupts biofilm matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.